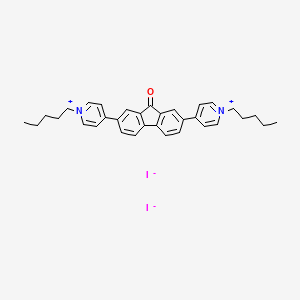
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique structure, which includes a fluorene core and pyridinium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with 1-pentylpyridinium iodide under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyridinium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(oxy)]bis(N,N-diethyl-N-methyl-1-butanaminium): This compound shares a similar fluorene core but differs in its substituents, leading to different chemical and biological properties.
4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another related compound used in organic electronics, particularly in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
651049-07-9 |
|---|---|
Molekularformel |
C33H36I2N2O |
Molekulargewicht |
730.5 g/mol |
IUPAC-Name |
2,7-bis(1-pentylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C33H36N2O.2HI/c1-3-5-7-17-34-19-13-25(14-20-34)27-9-11-29-30-12-10-28(24-32(30)33(36)31(29)23-27)26-15-21-35(22-16-26)18-8-6-4-2;;/h9-16,19-24H,3-8,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VZMLZSUPNXTMBK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















